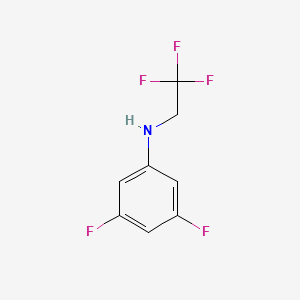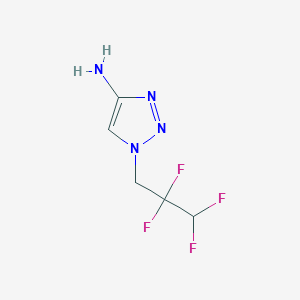
3-ethynyl-N-(1H-imidazol-2-ylmethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethynyl-N-(1H-imidazol-2-ylmethyl)aniline is a chemical compound with the molecular formula C₁₂H₁₁N₃ It is characterized by the presence of an ethynyl group attached to an aniline ring, which is further substituted with an imidazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-N-(1H-imidazol-2-ylmethyl)aniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as amido-nitriles, under mild conditions using nickel-catalyzed addition to nitriles.
Attachment of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, which involves the reaction of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Final Assembly: The final step involves the coupling of the imidazole moiety with the ethynyl-substituted aniline under suitable conditions to yield the desired product.
Industrial Production Methods
化学反应分析
Types of Reactions
3-Ethynyl-N-(1H-imidazol-2-ylmethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
科学研究应用
3-Ethynyl-N-(1H-imidazol-2-ylmethyl)aniline has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-ethynyl-N-(1H-imidazol-2-ylmethyl)aniline involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
3-Ethynylaniline: Lacks the imidazole moiety, making it less versatile in biological applications.
N-(1H-imidazol-2-ylmethyl)aniline:
Uniqueness
3-Ethynyl-N-(1H-imidazol-2-ylmethyl)aniline stands out due to the presence of both the ethynyl and imidazole groups, which confer unique chemical reactivity and potential for diverse applications in various fields of research .
属性
分子式 |
C12H11N3 |
|---|---|
分子量 |
197.24 g/mol |
IUPAC 名称 |
3-ethynyl-N-(1H-imidazol-2-ylmethyl)aniline |
InChI |
InChI=1S/C12H11N3/c1-2-10-4-3-5-11(8-10)15-9-12-13-6-7-14-12/h1,3-8,15H,9H2,(H,13,14) |
InChI 键 |
HQXMLLCKWLYBMU-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC(=CC=C1)NCC2=NC=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


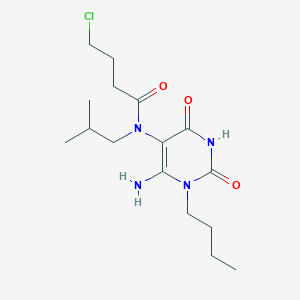
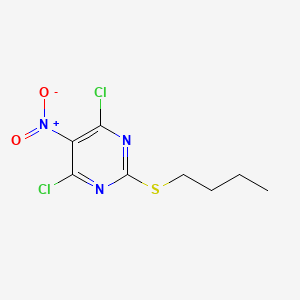
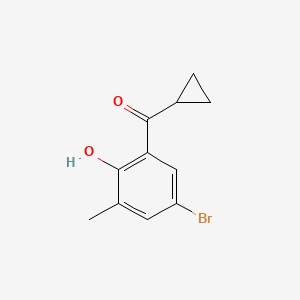

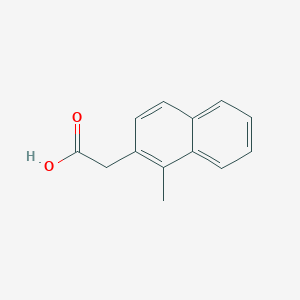
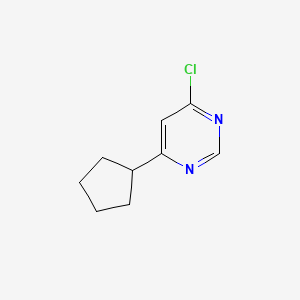
![3-(1,3-Benzothiazol-2-yl)-4-[3-(benzyloxy)-4-methoxyphenyl]but-3-enoicacid](/img/structure/B13067430.png)
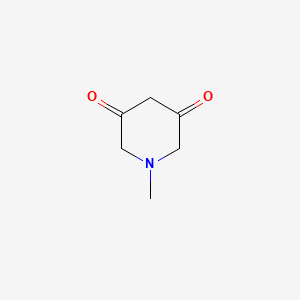
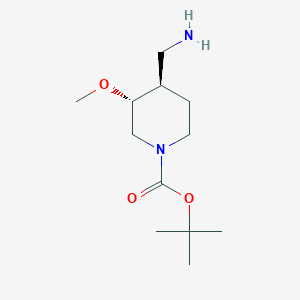
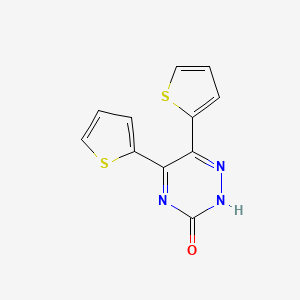
![3-Butyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13067451.png)
![(1R,3S,7R,9R)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol](/img/structure/B13067459.png)
